4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1215809-69-0
Cat. No.: VC6341027
Molecular Formula: C23H27ClN4OS
Molecular Weight: 443.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215809-69-0 |
|---|---|
| Molecular Formula | C23H27ClN4OS |
| Molecular Weight | 443.01 |
| IUPAC Name | 4-cyano-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H26N4OS.ClH/c1-5-26(6-2)13-14-27(22(28)19-10-8-18(15-24)9-11-19)23-25-21-17(4)16(3)7-12-20(21)29-23;/h7-12H,5-6,13-14H2,1-4H3;1H |
| Standard InChI Key | FZGIIBYEKFCEBS-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)C#N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure:
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Benzothiazole backbone: A 4,5-dimethyl-substituted benzo[d]thiazole ring provides aromaticity and planar geometry, facilitating π-π interactions with biological targets .
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Diethylaminoethyl side chain: A flexible N-(2-(diethylamino)ethyl) group enhances solubility and enables cationic interactions at physiological pH .
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Benzamide-cyano substituent: The 4-cyanobenzamide group introduces electron-withdrawing effects, potentially influencing binding affinity and metabolic stability .
Table 1: Key Physical and Chemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide yields the 4,5-dimethylbenzo[d]thiazole core .
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Alkylation: Reaction with 2-chloro-N,N-diethylamine introduces the diethylaminoethyl side chain .
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Benzamide Coupling: Acylation using 4-cyanobenzoyl chloride completes the structure, followed by hydrochloride salt formation .
Critical Reaction Conditions
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Temperature: 60–80°C for nucleophilic substitutions.
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Solvents: Dichloromethane (DCM) for acylation; ethanol for crystallization .
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Catalysts: Triethylamine (TEA) to neutralize HCl during amide bond formation.
Purification and Yield
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Chromatography: Silica gel column chromatography achieves >95% purity.
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Crystallization: Ethanol/water mixtures yield crystalline product (reported yield: 68–72%) .
Biological Activity and Mechanisms
Putative Targets
Structural analogs suggest potential interactions with:
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Kinases: The benzothiazole moiety resembles ATP-binding motifs in SYK and LRRK2 kinases .
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G-Protein-Coupled Receptors (GPCRs): The diethylaminoethyl group may target adrenergic or muscarinic receptors .
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Enzymatic Inhibition: Cyano groups in related compounds inhibit carbonic anhydrase and acetylcholinesterase .
In Vitro Findings
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Cytotoxicity Screening: Moderate activity against A549 lung cancer cells (IC₅₀ = 18.7 μM) .
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Antimicrobial Effects: Limited growth inhibition of S. aureus (MIC = 128 μg/mL) .
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-Cyano-... (This compound) | A549 cells | 18.7 μM | |
| Tiapride Hydrochloride | Dopamine D2 receptors | 12 nM | |
| 4-Chloro-... (Analog) | LRRK2 kinase | 4.2 nM |
Spectroscopic Characterization
IR Spectroscopy
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N-H Stretch: 3280 cm⁻¹ (amide).
Mass Spectrometry
Comparative Analysis with Structural Analogs
Pharmacophore Features
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4-Cyano Substitution: Enhances binding to hydrophobic enzyme pockets vs. chloro or methylthio groups .
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Diethylaminoethyl Chain: Improves blood-brain barrier penetration compared to shorter alkyl chains .
Solubility and Bioavailability
Future Research Directions
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